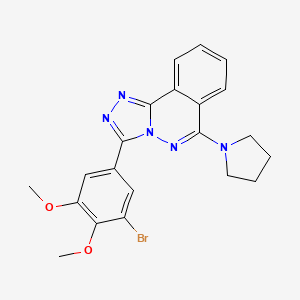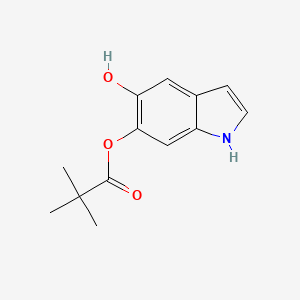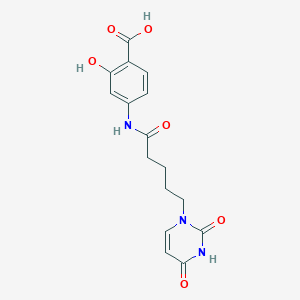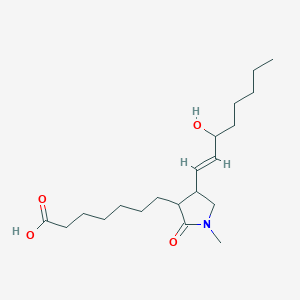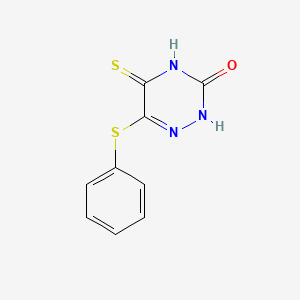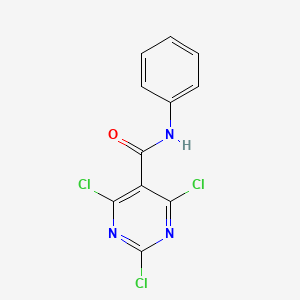
2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C11H6Cl3N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,4,6-trichloropyrimidine with aniline (phenylamine) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidine derivatives, while oxidation can produce hydroxylated or oxidized forms of the compound.
Scientific Research Applications
2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide.
2,4-Dichloro-5-methylpyrimidine: A related compound with similar chemical properties but different biological activities.
2,4,6-Trichloro-5-methylpyrimidine: Another similar compound used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
87847-93-6 |
|---|---|
Molecular Formula |
C11H6Cl3N3O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2,4,6-trichloro-N-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H6Cl3N3O/c12-8-7(9(13)17-11(14)16-8)10(18)15-6-4-2-1-3-5-6/h1-5H,(H,15,18) |
InChI Key |
JGNBQPJSHDZPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


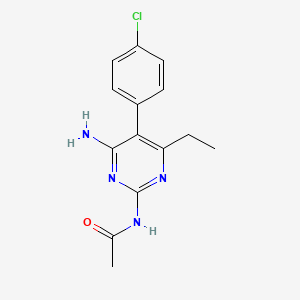
![N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine](/img/structure/B12920958.png)
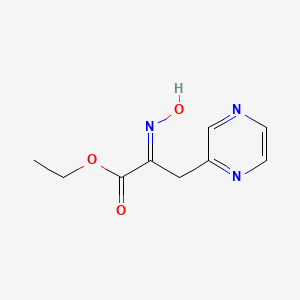

![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B12920982.png)
![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)

![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)
